molecular formula C26H23N7O3 B2622267 4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide CAS No. 2230757-47-6

4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Cat. No. B2622267
CAS RN: 2230757-47-6
M. Wt: 481.516
InChI Key: XZAATUBTUPPERZ-UHFFFAOYSA-N
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Description

“4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide” is a compound that has been studied for its potential applications in the field of medicine . It is also known as ACP-5862 .


Synthesis Analysis

The synthesis of this compound involves several steps. The primary metabolism involves CYP3A-mediated oxidation of the pyrrolidine ring, thiol conjugation of the butynamide warhead, and amide hydrolysis . A major active, circulating, pyrrolidine ring-opened metabolite, ACP-5862, was produced by CYP3A oxidation .


Molecular Structure Analysis

The molecular formula of this compound is C26H23N7O3 . More detailed structural information may be obtained through techniques such as X-ray powder diffraction .


Chemical Reactions Analysis

This compound undergoes several chemical reactions in the body. Novel enol thioethers from the 2-butynamide warhead arise from glutathione and/or cysteine Michael additions and are subject to hydrolysis to a β-ketoamide .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 481.52 . Further physical and chemical properties can be determined through additional laboratory analysis.

Mechanism of Action

Target of Action

The primary target of 4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide, also known as ACP-5862, is Bruton tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a vital role in the development and functioning of B cells .

Mode of Action

ACP-5862 acts as a covalent inhibitor of BTK . It binds to BTK at the active site, leading to a blockage of the enzyme’s activity . This blockage prevents the downstream signaling of the B-cell antigen receptor pathway, thereby inhibiting B-cell proliferation and survival .

Biochemical Pathways

The action of ACP-5862 affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, ACP-5862 disrupts this pathway, leading to a decrease in the activation and proliferation of B cells . This can result in the reduction of symptoms in diseases characterized by overactive B cells, such as mantle cell lymphoma and chronic lymphocytic leukemia .

Pharmacokinetics

ACP-5862 is formed and metabolized primarily by the CYP3A4 enzyme . It exhibits time-independent pharmacokinetics and moderate to high variability . The formation rate of ACP-5862 is defined as the acalabrutinib clearance multiplied by the fraction metabolized . ACP-5862 is characterized by a 2-compartment model with first-order elimination .

Result of Action

The molecular and cellular effects of ACP-5862’s action include the inhibition of BTK, leading to a decrease in B-cell activation and proliferation . This can result in the reduction of symptoms in diseases characterized by overactive B cells .

Action Environment

The action, efficacy, and stability of ACP-5862 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism of ACP-5862 . Furthermore, genetic variations in the CYP3A4 enzyme among individuals could also influence the pharmacokinetics and pharmacodynamics of ACP-5862 .

Future Directions

The future directions for this compound could involve further studies to understand its potential applications, particularly in the field of medicine. As a metabolite of Acalabrutinib, it may have implications in the treatment of conditions where BTK inhibitors are beneficial .

properties

IUPAC Name

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAATUBTUPPERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Q & A

A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, ACP-5862 is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, ACP-5862 disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.

A: Preclinical studies have shown that ACP-5862 exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.

A: While both ACP-5862 and acalabrutinib are covalent BTK inhibitors, ACP-5862 exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of ACP-5862 towards BTK, despite having a similar binding affinity (KI).

A: ACP-5862 is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension ACP-5862, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].

A: The presence of ACP-5862, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and ACP-5862 is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.

A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (ACP-5862/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.

A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.

A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.

ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if ACP-5862 is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.

A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and ACP-5862 [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.

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